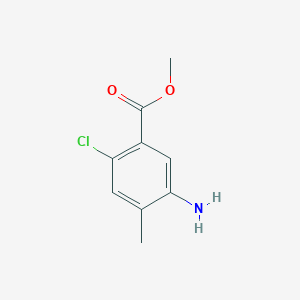

Methyl 5-amino-2-chloro-4-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2-chloro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIYGTNOTZLPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501211904 | |

| Record name | Benzoic acid, 5-amino-2-chloro-4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143026-47-4 | |

| Record name | Benzoic acid, 5-amino-2-chloro-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143026-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-amino-2-chloro-4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for Methyl 5 Amino 2 Chloro 4 Methylbenzoate

Direct Esterification Pathways

A prominent and straightforward method for the synthesis of Methyl 5-amino-2-chloro-4-methylbenzoate is the direct esterification of 5-amino-2-chloro-4-methylbenzoic acid with methanol (B129727). This acid-catalyzed reaction, commonly known as Fischer esterification, represents an equilibrium process where the carboxylic acid and alcohol react to form an ester and water. masterorganicchemistry.com

Esterification of 5-Amino-2-chloro-4-methylbenzoic Acid with Methanol

In this pathway, 5-amino-2-chloro-4-methylbenzoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst. The excess methanol serves to shift the equilibrium towards the formation of the methyl ester, thereby increasing the yield. The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate.

The efficiency of the Fischer esterification is highly dependent on the choice of catalyst and the reaction conditions. masterorganicchemistry.com Various catalytic systems have been explored to enhance the yield and purity of the final product.

Catalytic Systems:

Brønsted Acids: Traditional catalysts include strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com These catalysts are effective but can sometimes lead to side reactions and require neutralization during workup.

Lewis Acids: Lewis acids like copper(II) salts (e.g., CuCl₂, Cu(OTs)₂) can also catalyze the esterification.

Solid Acid Catalysts: To circumvent the issues associated with homogeneous catalysts, solid acid catalysts such as zirconium-based catalysts have been developed. researchgate.netmdpi.com These offer advantages in terms of ease of separation and reusability. mdpi.com

Surfactant-Combined Catalysts: Innovative approaches utilize surfactant-combined catalysts like p-dodecylbenzenesulfonic acid (DBSA), which can facilitate the reaction at room temperature and under solvent-free conditions.

Reaction Conditions:

The reaction is typically performed by heating the mixture of the carboxylic acid, methanol, and catalyst under reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the excess methanol is removed, and the crude product is purified, often by recrystallization, to obtain this compound of high purity.

Interactive Data Table: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Catalyst Example | Typical Conditions | Advantages | Disadvantages |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Reflux in Methanol | High reactivity, low cost | Corrosive, difficult to separate |

| Brønsted Acid | p-Toluenesulfonic Acid (TsOH) | Reflux in Methanol | Less corrosive than H₂SO₄ | Requires neutralization |

| Lewis Acid | Copper(II) Chloride (CuCl₂) | Varies | Milder conditions possible | Can be less efficient than Brønsted acids |

| Solid Acid | Zirconium/Titanium Oxide | High Temperature | Reusable, easy to separate | May require higher temperatures |

| Surfactant-Combined | DBSA | Room Temperature | Mild conditions, solvent-free option | Catalyst can be more expensive |

Amination Strategies for Benzoate (B1203000) Precursors

An alternative synthetic strategy involves the introduction of the amino group at a later stage of the synthesis, specifically through the amination of a suitable benzoate precursor. This approach is particularly useful when the starting materials with the desired substitution pattern are more readily available.

Amination of Chlorinated Benzoate Scaffolds Utilizing Ammonia (B1221849) or Amine Derivatives

This method would conceptually involve the amination of a dichlorinated benzoate, such as Methyl 2,5-dichloro-4-methylbenzoate, using ammonia or a protected amine equivalent. The challenge in this approach lies in achieving regioselective amination at the C5 position.

To facilitate the amination of aryl chlorides, which are generally unreactive towards nucleophilic substitution, the use of a catalyst is essential. Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, are a common choice for this transformation. acs.orgnih.govresearchgate.net

Catalytic Systems:

Copper Catalysts: Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), in combination with a ligand and a base, are effective in promoting the C-N bond formation. researchgate.net

Palladium Catalysts: Palladium-catalyzed amination (Buchwald-Hartwig amination) is another powerful method, although it is more commonly applied to aryl bromides and iodides.

Reaction Conditions:

The reaction typically requires high temperatures and the use of a high-boiling point solvent. The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often being employed. researchgate.net The yield and purity of the resulting this compound are highly dependent on the optimization of the catalyst system, base, solvent, and temperature.

Interactive Data Table: Key Factors in Catalytic Amination

| Factor | Influence on Reaction | Examples |

| Catalyst | Essential for C-N bond formation. Influences reaction rate and selectivity. | CuI, Cu₂O, Pd(OAc)₂ |

| Ligand | Stabilizes the metal catalyst and facilitates the catalytic cycle. | Not always required for copper catalysis. |

| Base | Neutralizes the acid formed during the reaction and promotes the catalytic cycle. | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Affects the solubility of reactants and the reaction temperature. | Diethylene glycol, 2-ethoxyethanol |

| Temperature | Higher temperatures are generally required to overcome the activation energy. | Typically >100 °C |

Nucleophilic Substitution Approaches for Functional Group Introduction

A versatile and widely used strategy for the synthesis of aromatic amines involves the reduction of a corresponding nitro compound. This approach allows for the introduction of the amino group at a late stage of the synthesis under mild conditions.

A plausible synthetic route to this compound via this strategy would begin with the nitration of a suitable precursor, such as methyl 2-chloro-4-methylbenzoate, to introduce a nitro group at the 5-position, yielding methyl 2-chloro-4-methyl-5-nitrobenzoate. This intermediate can then be reduced to the target amine.

The initial ester, methyl 2-chloro-4-methylbenzoate, can be prepared by the esterification of 2-chloro-4-methylbenzoic acid. The subsequent nitration is an electrophilic aromatic substitution reaction. The final step, the reduction of the nitro group, is a key functional group transformation.

A common method for the reduction of an aromatic nitro group is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Catalytic Systems for Hydrogenation:

Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the reduction of nitro groups. chemicalbook.com

Platinum on Carbon (Pt/C): Another effective catalyst for this transformation.

Raney Nickel: A nickel-aluminum alloy that is also a common hydrogenation catalyst.

Reaction Conditions:

The hydrogenation is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), under a hydrogen atmosphere. The reaction can often proceed at room temperature and atmospheric pressure, although in some cases, elevated pressure and temperature may be required to increase the reaction rate. The completion of the reaction is monitored by the cessation of hydrogen uptake or by chromatographic analysis. This method is generally high-yielding and produces a clean product.

Interactive Data Table: Summary of Nucleophilic Substitution Approach via Nitro Reduction

| Step | Reaction Type | Key Reagents | Typical Conditions |

| 1. Esterification | Fischer Esterification | 2-chloro-4-methylbenzoic acid, Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux |

| 2. Nitration | Electrophilic Aromatic Substitution | Methyl 2-chloro-4-methylbenzoate, Nitrating Agent (e.g., HNO₃/H₂SO₄) | Controlled temperature |

| 3. Reduction | Catalytic Hydrogenation | Methyl 2-chloro-4-methyl-5-nitrobenzoate, H₂, Catalyst (e.g., Pd/C) | Room temperature, atmospheric pressure |

Analogous Synthetic Route Exploration and Regioselectivity Studies

Exploring analogous synthetic routes provides valuable insight into the chemical behavior of precursors and the factors governing reaction outcomes, particularly regioselectivity.

Chlorination Reactions of Precursors (e.g., N-chlorosuccinimide mediated)

The chlorination of aromatic precursors is a key step in synthesizing chloro-substituted benzoates. N-chlorosuccinimide (NCS) is a widely used reagent for the electrophilic chlorination of activated aromatic rings, such as anilines and phenols. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.

For a precursor such as Methyl 5-amino-4-methylbenzoate, the amino group is a powerful activating, ortho-, para-directing group. The methyl group is also activating and ortho-, para-directing. The methoxycarbonyl group is deactivating and meta-directing. The directing effects of the amino and methyl groups would dominate, guiding the incoming electrophile (Cl+). The position ortho to the strong amino director (at C2) and meta to the ester group would be highly favored.

The reaction conditions, including the choice of solvent, can significantly influence the outcome and yield of the chlorination.

| Precursor Example | Reagent | Conditions | Major Product | Ref. |

| Activated Anilines | NCS | Acid catalyst may be needed for less reactive rings | Ortho/Para-chloro isomers | |

| 4-chloroacetanilide | NCS, HCl | Aqueous medium | 2,4-dichloroacetanilide | |

| Deactivated Arenes | Cl2, ArI/HOTf | Catalytic system | Chloroarenes |

Bromination of Methyl 3-amino-4-methylbenzoate Analogues (e.g., N-Bromosuccinimide)

The bromination of analogues provides a comparative study for halogenation reactions. N-Bromosuccinimide (NBS) is a common reagent for electrophilic aromatic bromination. wikipedia.orgnih.govmasterorganicchemistry.com For a substrate like Methyl 3-amino-4-methylbenzoate, the regiochemistry of bromination is controlled by the powerful ortho-, para-directing amino group and the weaker ortho-, para-directing methyl group.

The amino group at C3 directs incoming electrophiles to the C2, C4, and C6 positions. The methyl group at C4 directs to the C3 and C5 positions. The positions ortho to the highly activating amino group (C2 and C4) are strongly activated. However, the C4 position is already substituted. Therefore, substitution is most likely to occur at the C2 or C6 position. Steric hindrance from the adjacent methyl and ester groups may influence the ratio of these isomers.

Research on the bromination of meta-substituted anilines with NBS has shown that the regioselectivity is markedly dependent on the polarity of the solvent. lookchem.com By selecting an appropriate reaction medium, the bromination can be tuned to favor specific isomers. lookchem.commanac-inc.co.jp For instance, para-selective monobromination of activated aromatics is a notable feature of protocols using NBS in tetrabutylammonium (B224687) bromide. organic-chemistry.org

| Substrate Type | Reagent | Solvent Polarity | Typical Regioselectivity | Ref. |

| 3-Substituted Anilines | NBS | Non-polar (e.g., CCl4) | Ortho-substitution favored | lookchem.commanac-inc.co.jp |

| 3-Substituted Anilines | NBS | Polar (e.g., MeCN, AcOH) | Para-substitution enhanced | lookchem.commanac-inc.co.jp |

| Phenols/Anilines | NBS / NH4OAc | MeCN | High para-selectivity | researchgate.net |

Hydrogenation of Nitro-substituted Benzoates for Amino Group Generation

The reduction of a nitro group is the most common and efficient method for generating an aromatic amino group. acs.orglibretexts.org This transformation is highly reliable and can be achieved under various conditions, which are generally compatible with ester functionalities. thieme-connect.commdpi.com A plausible precursor for this compound would be Methyl 2-chloro-4-methyl-5-nitrobenzoate.

Common methods for this reduction include:

Catalytic Hydrogenation: This involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.netrsc.org Palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel are frequently used catalysts. These reactions are often performed in solvents like ethanol or ethyl acetate and are known for their high yields and clean conversions.

Metal/Acid Reduction: Metals such as iron, tin, or zinc in the presence of an acid (like HCl) are classic reagents for nitro group reduction.

Transfer Hydrogenation: This method uses a source other than H₂ gas to provide hydrogen, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst. This can be advantageous as it avoids the need for high-pressure hydrogenation equipment. mdpi.com

The choice of reducing agent and conditions can be optimized to ensure chemoselectivity, preventing the reduction of other functional groups or dehalogenation. researchgate.netrsc.org For example, NaBH₄ in combination with transition metals like FeCl₂ has been shown to selectively reduce nitro groups in the presence of esters. thieme-connect.com

| Nitro-Precursor | Reagent/Catalyst | Conditions | Product | Ref. |

| Nitroarenes | H₂, Pd/C | Ethanol, Room Temp | Arylamines | |

| m-chloronitrobenzene | H₂, Skeletal Ni-C | Methanol, 408 K, 1.5 MPa | m-chloroaniline | researchgate.net |

| o/m-chloronitrobenzene | H₂, Pt/Fe₃O₄ | Solvent-free | o/m-chloroaniline | rsc.org |

| Ester Substituted Nitroarenes | NaBH₄-FeCl₂ | THF/H₂O | Ester Substituted Anilines | thieme-connect.com |

Multi-step Industrial Scale-Up Process Development for Related Compounds

The industrial synthesis of complex molecules like this compound requires robust, scalable, and cost-effective multi-step processes. Process development for related substituted aminobenzoic acids often involves similar transformations, including nitration, halogenation, reduction, and esterification. nih.gov

A typical industrial route might involve:

Nitration of a suitable toluene (B28343) derivative.

Halogenation of the nitrotoluene intermediate.

Oxidation of the methyl group to a carboxylic acid.

Esterification to form the methyl ester.

Reduction of the nitro group to the final amine.

The order of these steps is crucial for managing regioselectivity and avoiding unwanted side reactions. For instance, performing halogenation before introducing the amino group prevents poly-halogenation, which can be an issue with highly activated aniline (B41778) derivatives. google.com

Process optimization is critical for making a synthesis commercially viable. Key areas of focus include:

Raw Material Cost: Selecting inexpensive and readily available starting materials.

Reagent Selection: Using cheaper, less hazardous, and more efficient reagents. For example, replacing a palladium catalyst with a less expensive copper or nickel catalyst where possible, or using catalytic hydrogenation instead of stoichiometric metal reductants. organic-chemistry.orgjsynthchem.com

Energy Efficiency: Designing reactions that run at lower temperatures and pressures to reduce energy consumption.

Solvent and Catalyst Recycling: Implementing procedures to recover and reuse solvents and expensive catalysts, which also minimizes waste.

Process Simplification: Combining multiple reaction steps into one-pot procedures to reduce the number of unit operations, solvent usage, and processing time. nih.gov

Yield Maximization: Fine-tuning reaction parameters such as temperature, pressure, concentration, and catalyst loading to achieve the highest possible yield and selectivity, thereby reducing the cost per kilogram of the final product.

By systematically addressing these factors, a synthetic route can be transformed from a laboratory-scale procedure into a large-scale, cost-effective industrial process. acs.org

Strategies for Impurity Minimization

The control of impurities is a critical aspect of the synthesis of this compound, ensuring the purity and quality of the final product. Impurities can arise from various sources, including starting materials, side reactions, and degradation of the product. A systematic approach to impurity minimization involves the careful control of reaction conditions, selection of appropriate reagents, and effective purification techniques at each stage of the synthesis.

A common synthetic route for this compound is outlined below, with a focus on the potential impurities at each step and the strategies to mitigate their formation.

Synthetic Pathway:

Nitration of 4-methylbenzoic acid to yield 4-methyl-3-nitrobenzoic acid.

Esterification of 4-methyl-3-nitrobenzoic acid to produce Methyl 4-methyl-3-nitrobenzoate.

Reduction of the nitro group of Methyl 4-methyl-3-nitrobenzoate to form Methyl 3-amino-4-methylbenzoate.

Chlorination of Methyl 3-amino-4-methylbenzoate to afford the final product, this compound.

The nitration of 4-methylbenzoic acid is a key step that introduces the nitrogen functionality, which will later be reduced to the amino group. The primary challenge in this step is to control the regioselectivity of the nitration to favor the formation of the desired 3-nitro isomer over other isomers.

Potential Impurities:

Isomeric Impurities: The nitration of 4-methylbenzoic acid can also yield the 2-nitro and 3,5-dinitro isomers. The formation of these isomers is influenced by the reaction temperature and the nitrating agent used.

Unreacted Starting Material: Incomplete reaction can leave residual 4-methylbenzoic acid.

Strategies for Minimization:

Temperature Control: Maintaining a low reaction temperature is crucial to minimize the formation of di-nitro and other isomeric byproducts. For instance, controlling the nitration of ortho-chloro-benzoic acid at a temperature not higher than 5°C has been shown to keep the formation of undesired isomers at a minimum.

Choice of Nitrating Agent: The use of a suitable nitrating agent, such as a mixture of nitric acid and sulfuric acid, can enhance the selectivity of the reaction.

Purification: The desired 4-methyl-3-nitrobenzoic acid can be separated from its isomers and unreacted starting material by recrystallization, taking advantage of differences in solubility.

| Impurity | Formation Condition | Minimization Strategy |

| 4-methyl-2-nitrobenzoic acid | Higher reaction temperatures | Maintain reaction temperature below 5°C |

| 4-methyl-3,5-dinitrobenzoic acid | Excess nitrating agent, higher temperatures | Stoichiometric control of nitrating agent, low temperature |

| 4-methylbenzoic acid | Incomplete reaction | Ensure sufficient reaction time and optimal temperature |

The esterification of 4-methyl-3-nitrobenzoic acid to its methyl ester is generally a straightforward reaction. However, impurities can still arise.

Potential Impurities:

Unreacted Carboxylic Acid: Incomplete esterification will result in the presence of the starting material.

Byproducts from Side Reactions: Depending on the esterification method (e.g., using thionyl chloride followed by methanol), other impurities could be generated.

Strategies for Minimization:

Driving the Reaction to Completion: Using an excess of the alcohol (methanol) or removing the water formed during the reaction can shift the equilibrium towards the product.

Purification: The methyl ester can be purified from the unreacted carboxylic acid by extraction with a basic solution to remove the acidic starting material.

| Impurity | Formation Condition | Minimization Strategy |

| 4-methyl-3-nitrobenzoic acid | Incomplete esterification | Use of excess methanol, removal of water |

The reduction of the nitro group to an amino group is a critical transformation. The choice of reducing agent and reaction conditions can significantly impact the impurity profile.

Potential Impurities:

Incomplete Reduction Products: Intermediates such as nitroso and hydroxylamino compounds can be present if the reduction is not complete.

Over-reduction Products: In some cases, other functional groups in the molecule could be susceptible to reduction.

Impurities from the Reducing Agent: Residual metals or byproducts from the reducing agent (e.g., tin salts from SnCl2 reduction) can contaminate the product.

Strategies for Minimization:

Selection of Reducing Agent: Catalytic hydrogenation (e.g., using H2/Pd-C) is often a cleaner method than metal/acid reductions, as it typically results in fewer byproducts.

Monitoring Reaction Completion: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the reaction and ensure the complete conversion of the nitro group.

Work-up and Purification: A proper aqueous work-up can remove many of the inorganic impurities. The resulting amine can be further purified by recrystallization or chromatography.

| Impurity | Formation Condition | Minimization Strategy |

| Methyl 4-methyl-3-nitrosobenzoate | Incomplete reduction | Ensure complete reaction by monitoring, use of a suitable reducing agent |

| Methyl 3-hydroxylamino-4-methylbenzoate | Incomplete reduction | Ensure complete reaction by monitoring, use of a suitable reducing agent |

| Residual metal catalysts/salts | Use of metal-based reducing agents | Proper work-up and purification, use of catalytic hydrogenation |

The final chlorination step introduces the chlorine atom onto the aromatic ring. This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired regioselectivity and to avoid over-chlorination.

Potential Impurities:

Isomeric Impurities: Chlorination could potentially occur at other positions on the aromatic ring, leading to the formation of isomeric products.

Over-chlorinated Products: The introduction of more than one chlorine atom can lead to di- or tri-chlorinated impurities.

Unreacted Starting Material: Incomplete chlorination will leave residual Methyl 3-amino-4-methylbenzoate.

Strategies for Minimization:

Control of Stoichiometry: Careful control of the amount of the chlorinating agent is essential to prevent over-chlorination.

Choice of Chlorinating Agent: The use of a mild and selective chlorinating agent, such as N-chlorosuccinimide (NCS), can provide better control over the reaction compared to harsher reagents like chlorine gas.

Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and improve the selectivity of the chlorination.

Purification: The final product can be purified from isomers and over-chlorinated byproducts by techniques such as column chromatography or recrystallization.

| Impurity | Formation Condition | Minimization Strategy |

| Isomeric chlorinated products | Lack of regioselectivity | Use of a selective chlorinating agent, optimization of reaction conditions |

| Di-chlorinated products | Excess chlorinating agent | Stoichiometric control of the chlorinating agent |

| Methyl 3-amino-4-methylbenzoate | Incomplete chlorination | Ensure sufficient reaction time and optimal temperature |

Advanced Chemical Reactivity and Transformation Studies of Methyl 5 Amino 2 Chloro 4 Methylbenzoate

Reactivity of the Ester Moiety

The ester functional group is a key site for nucleophilic acyl substitution reactions, most notably hydrolysis.

The methyl ester of Methyl 5-amino-2-chloro-4-methylbenzoate can be hydrolyzed to its corresponding carboxylic acid, 5-amino-2-chloro-4-methylbenzoic acid, under both acidic and basic conditions. The reaction involves the cleavage of the acyl-oxygen bond.

Under acidic conditions, the reaction is a reversible equilibrium. quora.com It is typically performed by heating the ester in water with a catalytic amount of a strong acid, such as sulfuric acid. brainly.comlibretexts.org The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. brainly.comlibretexts.org Subsequent proton transfer and elimination of a methanol (B129727) molecule yield the carboxylic acid. brainly.com

Basic hydrolysis, also known as saponification, is an irreversible process that goes to completion. quora.comchegg.com This reaction is carried out by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521). wikipedia.org The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. chegg.com This intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming a carboxylate salt. libretexts.org Acidification of the reaction mixture in a separate workup step is required to obtain the neutral carboxylic acid.

The rate of ester hydrolysis is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. In the case of this compound, the substituents are an amino group (-NH₂), a chlorine atom (-Cl), a methyl group (-CH₃), and the methyl ester group (-COOCH₃) itself.

Steric Effects : The methyl ester group is ortho to the chlorine atom and meta to the methyl group. Steric hindrance, particularly from ortho substituents, can impede the approach of the nucleophile to the carbonyl center, thereby slowing the reaction rate. cdnsciencepub.com

Kinetic studies on various substituted methyl benzoates allow for a comparison of relative hydrolysis rates. Electron-withdrawing substituents generally lead to faster hydrolysis, while electron-donating and sterically bulky ortho substituents lead to slower rates.

| Substituent on Methyl Benzoate (B1203000) | Electronic Effect | Expected Relative Rate of Basic Hydrolysis |

|---|---|---|

| p-NO₂ | Strongly Electron-Withdrawing | Fastest |

| m-Cl | Electron-Withdrawing | Fast |

| H (Unsubstituted) | Neutral | Baseline |

| p-CH₃ | Electron-Donating | Slow |

| p-NH₂ | Strongly Electron-Donating | Slowest |

This table presents expected trends in hydrolysis rates based on the electronic effects of substituents on analogous methyl benzoate compounds. Specific kinetic data for this compound is not available.

Hydrolysis Reactions of the Methyl Ester under Acidic and Basic Conditions

Reactivity of the Aromatic Amino Group

The primary aromatic amine is a versatile functional group that can undergo various transformations, including alkylation and derivatization.

Primary aromatic amines can be converted into secondary or tertiary amines through alkylation. A highly effective method for this transformation is reductive amination (also known as reductive alkylation). wikipedia.org This process typically occurs in one pot and involves two main steps: the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. nih.govmasterorganicchemistry.com

The reaction of this compound with an aldehyde or ketone in a weakly acidic medium leads to the formation of a Schiff base (imine). This intermediate is not typically isolated but is reduced in situ. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they are selective for the reduction of the protonated imine in the presence of the starting carbonyl compound. masterorganicchemistry.com This method avoids the polyalkylation that can be a problem in direct alkylation with alkyl halides. masterorganicchemistry.com By choosing the appropriate aldehyde or ketone, a wide variety of secondary amines can be synthesized. The process can be repeated with a second, different carbonyl compound to produce tertiary amines.

The primary amine of this compound readily reacts with aldehydes and ketones to form imines, commonly known as Schiff bases. youtube.com This condensation reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. youtube.com

The mechanism begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. nih.govresearchgate.net This step forms a zwitterionic intermediate that quickly undergoes a proton transfer to yield a neutral carbinolamine. nih.gov Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond produces the final Schiff base. youtube.comresearchgate.net The reaction is reversible, and the formation of the product can be favored by removing water from the reaction mixture as it forms. youtube.com

| Reactant | Reaction Type | Product Structure Type |

|---|---|---|

| Benzaldehyde | Schiff Base Formation | N-benzylidene derivative |

| Acetone | Schiff Base Formation | N-isopropylidene derivative |

| Formaldehyde (with NaBH₃CN) | Reductive Amination | N,N-dimethyl derivative (tertiary amine) |

| Acetaldehyde (with NaBH₃CN) | Reductive Amination | N-ethyl derivative (secondary amine) |

This table illustrates potential products from the reaction of the primary amine group with various carbonyl compounds.

Reactivity of the Aromatic Chlorine Atom

The chlorine atom on the aromatic ring is generally unreactive towards traditional nucleophilic substitution reactions (Sₙ1 and Sₙ2) due to the high strength of the carbon-halogen bond in sp² hybridized systems. libretexts.org However, substitution can occur under specific conditions via a mechanism known as nucleophilic aromatic substitution (SₙAr).

The SₙAr mechanism requires two key features: a good leaving group (like chlorine) and the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgwikipedia.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the carbon atom bearing the leaving group. wikipedia.org

In this compound, the substituents relative to the chlorine atom are the ortho-ester group (-COOCH₃), the meta-methyl group (-CH₃), and the para-amino group (-NH₂).

The ester group is electron-withdrawing and in the ortho position, which would help stabilize the Meisenheimer complex.

The methyl group is weakly electron-donating and in the meta position, having a minimal electronic effect on the intermediate.

Crucially, the amino group is strongly electron-donating and is located para to the chlorine. An electron-donating group in this position strongly destabilizes the negative charge of the Meisenheimer complex, thereby deactivating the ring towards nucleophilic aromatic substitution. libretexts.org

Because of the powerful deactivating effect of the para-amino group, this compound is expected to be highly unreactive towards the SₙAr mechanism under standard conditions. Substitution of the chlorine atom would likely require more advanced methods, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling), which proceed through different mechanistic pathways involving oxidative addition and reductive elimination. nih.gov

Nucleophilic Aromatic Substitution Reactions with Diverse Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aryl halides. The feasibility of this reaction is highly dependent on the electronic properties of the aromatic ring. For a nucleophile to successfully displace a leaving group, such as the chloride in this compound, the aromatic core must be sufficiently electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negative charge that develops in the intermediate of the reaction, known as a Meisenheimer complex, through resonance. nih.gov

In the structure of this compound, the methyl ester group (-COOCH3) at the C1 position is a moderately strong electron-withdrawing group. Its position ortho to the chloro leaving group at C2 provides the necessary electronic activation for SNAr reactions to occur. Conversely, the amino (-NH2) and methyl (-CH3) groups are electron-donating, which tend to deactivate the ring toward nucleophilic attack. However, the activating effect of the ortho-ester group is generally sufficient to enable the displacement of the chloride by a variety of strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. nih.gov

The versatility of this scaffold allows for the introduction of diverse functionalities through SNAr reactions. Nucleophiles based on oxygen, nitrogen, and sulfur can be employed to displace the C2-chloro substituent, leading to the synthesis of a wide array of derivatives. The specific reaction conditions, including solvent, temperature, and the use of a base, are tailored to the specific nucleophile being used. Below is a representative table of SNAr reactions with this compound, illustrating its reactivity with various nucleophiles.

Table 1: Nucleophilic Aromatic Substitution Reactions This table is a representative illustration of expected reactivity based on established SNAr principles.

| Nucleophile | Reagent Example | Product Structure | Product Name | Typical Conditions |

|---|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH3) |  | Methyl 5-amino-2-methoxy-4-methylbenzoate | Methanol (solvent), reflux |

| Amine | Benzylamine (BnNH2) |  | Methyl 5-amino-2-(benzylamino)-4-methylbenzoate | DMF or NMP (solvent), K2CO3, 120-150 °C |

| Thiolate | Sodium Thiophenoxide (NaSPh) |  | Methyl 5-amino-4-methyl-2-(phenylthio)benzoate | DMF (solvent), room temp to 80 °C |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Aromatic Ring Extension

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki-Miyaura coupling, which typically involves the reaction of an aryl halide with an organoboron reagent, is a prominent example widely used for constructing biaryl structures. The chloro substituent of this compound makes it a suitable electrophilic partner for such transformations. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the development of advanced catalytic systems, often employing electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), has enabled their efficient use. researchgate.netnih.gov

The generally accepted mechanism for these reactions involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the benzoate, forming a Pd(II) intermediate.

Transmetalation : The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. acs.org

This methodology allows for the extension of the aromatic system by coupling the benzoate core with a wide range of (hetero)arylboronic acids, providing a modular route to complex molecular architectures.

Table 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions This table presents representative examples of Suzuki coupling based on established protocols for aryl chlorides.

| Boronic Acid Partner | Product Structure | Product Name | Typical Catalytic System |

|---|---|---|---|

| Phenylboronic acid |  | Methyl 5-amino-4-methyl-[1,1'-biphenyl]-2-carboxylate | Pd(OAc)2, SPhos, K3PO4, Toluene (B28343)/H2O |

| 4-Methoxyphenylboronic acid |  | Methyl 5-amino-4'-methoxy-4-methyl-[1,1'-biphenyl]-2-carboxylate | Pd2(dba)3, XPhos, Cs2CO3, Dioxane |

| Thiophene-3-boronic acid |  | Methyl 5-amino-4-methyl-2-(thiophen-3-yl)benzoate | Buchwald Precatalyst, K2CO3, 1,4-Dioxane |

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Benzoate Core

Electrophilic aromatic substitution (EAS) involves the reaction of an aromatic ring with an electrophile, leading to the substitution of a hydrogen atom. The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic nature and position of the existing substituents. youtube.com Each substituent either activates or deactivates the ring towards attack and directs the incoming electrophile to specific positions (ortho, meta, or para).

The benzoate core of this compound has four substituents, and their collective influence determines the position of further substitution. The two available positions for an incoming electrophile are C3 and C6.

The directing effects of the existing groups are as follows:

Amino group (-NH2) at C5 : A powerful activating group and an ortho, para-director. It strongly directs incoming electrophiles to positions C2 and C6.

Chloro group (-Cl) at C2 : A deactivating group, but an ortho, para-director due to resonance. It directs to positions C1 and C3.

Methyl group (-CH3) at C4 : A weak activating group and an ortho, para-director. It directs to positions C3 and C5.

Methyl ester group (-COOCH3) at C1 : A strong deactivating group and a meta-director. It directs to positions C3 and C5.

While other groups direct towards C3, the overwhelming activating effect of the amino group makes C6 the electronically richest and most favorable site for substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are predicted to occur with high regioselectivity at the C6 position.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Influence from C1 (-COOCH3) | Influence from C2 (-Cl) | Influence from C4 (-CH3) | Influence from C5 (-NH2) | Predicted Outcome |

|---|---|---|---|---|---|

| C3 | Meta (Favorable) | Ortho (Favorable) | Ortho (Favorable) | Meta (Unfavorable) | Minor Product |

| C6 | Para (Unfavorable) | Meta (Unfavorable) | Meta (Unfavorable) | Ortho (Strongly Favorable) | Major Product |

Spectroscopic Characterization Methodologies for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum of Methyl 5-amino-2-chloro-4-methylbenzoate would be expected to provide distinct signals for each unique proton in the molecule. Key features to be analyzed would include:

Chemical Shifts (δ): The positions of the signals would indicate the electronic environment of the protons. For instance, the aromatic protons would appear in the downfield region, influenced by the electron-withdrawing and donating effects of the chloro, amino, methyl, and methyl ester substituents. The protons of the methyl groups (on the ring and in the ester) would appear in the upfield region.

Coupling Constants (J): The splitting patterns of the aromatic protons would reveal their connectivity, providing information about their relative positions on the benzene (B151609) ring.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Expected signals would correspond to:

The carbonyl carbon of the ester group.

The aromatic carbons, with their chemical shifts influenced by the attached substituents.

The carbon of the methyl group attached to the ring.

The carbon of the methyl ester group.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, confirming the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the placement of substituents on the aromatic ring and confirming the connectivity of the ester group.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes

An FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrational modes of its functional groups, including:

N-H stretching vibrations of the amino group.

C=O stretching vibration of the ester group.

C-O stretching of the ester.

C-N stretching.

C-Cl stretching.

Aromatic C=C stretching.

C-H stretching and bending modes for the aromatic ring and methyl groups.

Raman Spectroscopy (FT-Raman) for Complementary Vibrational Analysis

Raman spectroscopy would provide complementary information to the FTIR data. Often, vibrations that are weak in FTIR are strong in Raman, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and other non-polar bonds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound, confirming its elemental composition, and obtaining structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as this compound, without causing significant fragmentation during the ionization process. This allows for the clear detection of the molecular ion, which is crucial for confirming the compound's molecular weight.

In a typical ESI-MS experiment, the protonated molecule, [M+H]⁺, of this compound would be observed. The expected monoisotopic mass of this ion would be calculated based on the most abundant isotopes of its constituent elements (C, H, Cl, N, O). Subsequent fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves inducing the fragmentation of the isolated molecular ion. The resulting fragment ions provide valuable information about the compound's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or cleavage of the ester group itself.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Information Provided |

|---|---|---|

| [M+H]⁺ | 199.63 | Molecular weight confirmation |

| Fragment 1 | Varies | Structural information from fragmentation pattern |

| Fragment 2 | Varies | Structural information from fragmentation pattern |

Note: The m/z values are predicted and would require experimental verification.

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It is determined by ion mobility-mass spectrometry (IM-MS), where ions are propelled through a drift tube filled with a neutral buffer gas. The time it takes for an ion to traverse the tube is related to its size and shape.

Experimentally determined CCS values for the [M+H]⁺ ion of this compound would provide an additional parameter for its identification, complementing its mass-to-charge ratio. Furthermore, these experimental values can be compared with CCS values predicted from theoretical models based on the compound's computed three-dimensional structure. This comparison can help to validate the predicted conformation of the molecule in the gas phase.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals, providing information about the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. These transitions are characteristic of aromatic compounds and molecules containing heteroatoms with lone pairs of electrons (such as the amino and chloro groups) and carbonyl groups. The presence of the amino group (an auxochrome) and the chloro and methyl groups on the benzene ring will influence the position and intensity of the absorption maxima (λmax). The solvent used for the analysis can also affect the spectrum due to solute-solvent interactions.

Analysis of the spectrum would involve identifying the λmax values and correlating them with specific electronic transitions within the molecule. This information provides insight into the conjugated system of the aromatic ring and the electronic effects of the various substituents.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 200-400 | Substituted benzene ring |

| n → π* | >300 | Carbonyl group, amino group |

Note: The specific λmax values would need to be determined experimentally.

X-ray Crystallography

X-ray crystallography is a powerful technique that allows for the definitive determination of the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystal structure would provide unambiguous confirmation of the connectivity of the atoms in this compound. It would also reveal detailed information about the conformation of the molecule in the solid state, including the planarity of the benzene ring and the orientation of the amino, chloro, methyl, and methyl benzoate (B1203000) substituents. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonding or π-stacking, that are present in the solid state.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Bond Lengths (Å) | Precise measurements of all chemical bonds |

| Bond Angles (°) | Precise measurements of all bond angles |

| Intermolecular Interactions | Details on hydrogen bonding, etc. |

Note: This table represents the type of data that would be obtained from a successful X-ray crystallographic analysis.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies detailing the single-crystal X-ray diffraction, crystal packing, hydrogen bonding, or Hirshfeld surface analysis for this compound. While crystallographic studies are available for isomers such as Methyl 2-amino-5-chlorobenzoate, this specific data for the requested compound appears to be unpublished in the available literature.

Therefore, a detailed discussion of its crystal packing and an analysis of its specific intermolecular interactions, including quantitative data on hydrogen bonds and Hirshfeld surfaces, cannot be provided at this time. The generation of scientifically accurate data tables and detailed research findings on these topics is contingent on future experimental crystallographic studies of this compound.

Computational Chemistry and Theoretical Modeling of Methyl 5 Amino 2 Chloro 4 Methylbenzoate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful tool for examining the electronic structure and properties of Methyl 5-amino-2-chloro-4-methylbenzoate. These theoretical calculations offer a molecular-level understanding that complements experimental findings.

Geometry Optimization and Equilibrium Conformation Determination

Theoretical geometry optimization of this compound, typically performed using DFT with a basis set such as B3LYP/6-311G**(d,p), is crucial for determining the most stable three-dimensional arrangement of its atoms. This process identifies the equilibrium conformation of the molecule by finding the geometry with the lowest energy. For substituted benzoates, the benzene (B151609) ring is generally planar, and the substituents lie in or close to this plane to maximize conjugation and minimize steric hindrance. The planarity of the molecule is a key factor in its electronic properties and intermolecular interactions. DFT calculations on similar substituted benzoate (B1203000) derivatives have shown that the optimized structures are generally planar.

The final optimized structure represents a true energy minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. The precise bond lengths, bond angles, and dihedral angles obtained from this optimization are fundamental for subsequent calculations of the molecule's properties.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

The vibrational spectrum of this compound is characterized by the modes of its constituent functional groups. The table below outlines the expected characteristic vibrational frequencies based on studies of similar molecules. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | Amino (-NH₂) | 3400-3500 |

| N-H Symmetric Stretch | Amino (-NH₂) | 3300-3400 |

| C-H Stretch (Aromatic) | Benzene Ring | 3000-3100 |

| C-H Stretch (Methyl) | Methyl (-CH₃) | 2850-2960 |

| C=O Stretch | Ester (-COOCH₃) | 1700-1730 |

| C=C Stretch | Benzene Ring | 1450-1600 |

| C-O Stretch | Ester (-COOCH₃) | 1200-1300 |

| C-N Stretch | Amino (-NH₂) | 1250-1350 |

| C-Cl Stretch | Chloro (-Cl) | 600-800 |

These theoretical assignments are invaluable for the accurate interpretation of experimental spectroscopic data.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. frontiersin.orgresearchgate.net A smaller energy gap suggests higher reactivity and lower stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO is anticipated to be distributed over the electron-withdrawing ester and chloro groups, as well as the aromatic ring. This distribution facilitates intramolecular charge transfer.

| Parameter | Description | Theoretical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

The spatial distribution of these orbitals provides insight into the regions of the molecule that are most likely to participate in electrophilic and nucleophilic attacks. wuxibiology.com

Quantum Chemical Descriptors and Reactivity Indices Calculation

Quantum chemical descriptors, derived from the electronic structure of a molecule, provide quantitative measures of its reactivity and stability. rsc.org These descriptors are calculated using the energies of the frontier molecular orbitals and include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The power of an atom to attract electrons.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to charge transfer.

Chemical Softness (S = 1 / η): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

These descriptors are instrumental in predicting the chemical behavior of this compound in various chemical environments.

Analysis of Intramolecular and Intermolecular Interactions

The study of non-covalent interactions is crucial for understanding the crystal packing, solubility, and biological activity of a molecule.

Characterization of Hydrogen Bonding Networks and Strengths

This compound possesses both hydrogen bond donors (the amino group) and acceptors (the oxygen atoms of the ester group), making it capable of forming both intramolecular and intermolecular hydrogen bonds. rsc.org Intramolecular hydrogen bonding can occur between the amino group and the adjacent ester's carbonyl oxygen, which can influence the molecule's conformation and planarity.

Intermolecular hydrogen bonds play a significant role in the solid-state structure, leading to the formation of complex networks that stabilize the crystal lattice. ucl.ac.ukchemrxiv.org The strength of these hydrogen bonds can be evaluated computationally by analyzing the bond lengths, bond angles, and the electron density at the bond critical points using methods like Quantum Theory of Atoms in Molecules (QTAIM). The presence and nature of these hydrogen bonds are critical in determining the physical properties of the compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a crucial tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP is plotted onto the molecule's constant electron density surface, where different colors represent varying electrostatic potentials.

In the case of this compound, the MEP map elucidates the distribution of charge and potential reactive areas. Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an abundance of electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, represented by blue, are electron-deficient and are the likely sites for nucleophilic attack. Green areas denote regions of neutral potential.

For this compound, the oxygen atoms of the ester group and the amino group are expected to be regions of high electron density (negative potential), making them prone to electrophilic interactions. The hydrogen atoms of the amino group and the methyl groups, along with the aromatic ring, are likely to exhibit positive or near-neutral potential, suggesting their susceptibility to nucleophilic attack.

Table 1: Predicted Reactive Sites of this compound based on MEP Analysis

| Site | Predicted Reactivity | Color on MEP Map |

| Oxygen atoms of the ester group | Electrophilic attack | Red/Yellow |

| Nitrogen atom of the amino group | Electrophilic attack | Red/Yellow |

| Hydrogen atoms of the amino group | Nucleophilic attack | Blue |

| Aromatic ring | Nucleophilic attack | Blue/Green |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape and behavior of this compound in a solution environment over time. By simulating the atomic motions, MD provides insights into the molecule's flexibility, preferred conformations, and interactions with solvent molecules.

Simulations would likely reveal the rotational freedom around the single bonds, particularly the C-C bond connecting the ester group to the benzene ring and the C-N bond of the amino group. The planarity of the benzene ring is expected to be maintained, while the substituents can adopt various orientations. The presence of intramolecular hydrogen bonding between the amino group and the ester group could also influence the conformational preferences, leading to a more rigid structure.

The behavior of this compound in different solvents can also be investigated using MD simulations. In a polar solvent like water, the solvent molecules would form hydrogen bonds with the amino and ester groups, influencing the solute's conformation and dynamics. In a nonpolar solvent, the conformational landscape might differ due to the absence of such strong intermolecular interactions.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Predicted Outcome |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure. | A stable RMSD would indicate that the molecule has reached a stable conformational state. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule. | Fluctuations in Rg would suggest conformational changes. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Changes in SASA can provide information about the molecule's folding and unfolding. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | RDFs between the solute and solvent atoms would reveal details about the solvation shell. |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The strategic placement of reactive sites on the Methyl 5-amino-2-chloro-4-methylbenzoate molecule makes it a key component in multi-step synthetic pathways. The amino group can be readily transformed into various other functionalities or used as a nucleophile, while the chloro and methyl groups influence the electronic properties and steric environment of the ring. The methyl ester provides a handle for hydrolysis or amidation, further expanding its synthetic potential.

Precursor in the Synthesis of Diverse Pharmaceutical Scaffolds

In medicinal chemistry, the development of new therapeutic agents often relies on the synthesis of core molecular structures, or scaffolds, which can be systematically modified to optimize biological activity. This compound has been investigated as a starting material for such scaffolds.

Building Block for Biologically Active Compounds

The structure of this compound is incorporated into the design of molecules targeting various biological pathways. While specific, direct synthetic routes from this exact isomer to commercially approved drugs are not extensively detailed in public literature, its structural motifs are relevant to several classes of inhibitors. For instance, the general class of aminobenzoic acids is crucial in the synthesis of kinase inhibitors. Tyrosine kinase inhibitors, a class of targeted cancer therapy, often feature an aniline (B41778) or substituted aniline core that interacts with the kinase active site. Patents related to the synthesis of pioneering tyrosine kinase inhibitors like Imatinib and Nilotinib describe the use of related building blocks such as methyl 3-amino-4-methylbenzoate and 2-methyl-5-nitroaniline, highlighting the importance of this type of chemical architecture. google.comgoogle.com

Similarly, the development of Heat shock protein 90 (Hsp90) inhibitors, which are investigated for their anti-cancer properties, involves the synthesis of complex heterocyclic structures. nih.govnih.gov The design of these inhibitors often requires substituted aniline precursors to construct the core scaffold that binds to the Hsp90 protein.

Research into Sodium-glucose co-transporter-2 (SGLT2) inhibitors, used in the treatment of type 2 diabetes, also relies on complex organic synthesis. The core structures of many SGLT2 inhibitors are C-aryl glucosides, and their synthesis involves intermediates like substituted bromo- or chloro-benzoic acids. thieme-connect.comgoogle.com

Design and Synthesis of Novel Heterocyclic Systems

The amino group of this compound is a key functional group for the construction of nitrogen-containing heterocyclic compounds. Through condensation and cyclization reactions with various reagents, this starting material can be used to form rings like quinazolines, benzodiazepines, and other fused heterocyclic systems. The synthesis of such compounds is a cornerstone of medicinal chemistry, as heterocyclic motifs are prevalent in a vast number of biologically active molecules.

Research on Amino Acridone (B373769) Derivatives and Schiff Bases

The primary amine of this compound can react with aldehydes and ketones to form Schiff bases (or imines). These compounds are not only important intermediates for further synthetic transformations but also exhibit a range of biological activities themselves. The formation of a Schiff base is often a key step in the synthesis of more complex molecules and metal complexes. nih.govresearchgate.net

Furthermore, acridone and its derivatives are a class of compounds known for their fluorescence properties and biological applications, including as potential anticancer agents. The synthesis of substituted aminoacridones can potentially start from aminobenzoic acid derivatives through reactions like the Ullmann condensation.

Contributions to Materials Science

The applications of specifically substituted aromatic amines extend beyond pharmaceuticals into the realm of materials science, where they can be used as monomers for polymers or as precursors for functional materials.

Exploration in Polymer Synthesis and Coating Development

Aromatic diamines are well-known monomers for the synthesis of high-performance polymers such as polyamides and polyimides. While this compound is a mono-amine, its derivatives could be explored for creating polymers with specific functionalities. The presence of the chloro and methyl groups can influence properties like solubility, thermal stability, and flame retardancy of the resulting polymer. The ester group could also be used for subsequent cross-linking reactions or to modify the surface properties of coatings. However, specific research detailing the use of this compound in these applications is not widely available, representing an area for potential future investigation.

Structure Activity Relationship Sar and Comparative Research with Analogues

Influence of Substituent Position (Amino, Chloro, Methyl) on Reactivity and Electronic Properties

The interplay of these groups dictates the regioselectivity of further reactions. The strong ortho, para-directing influence of the amino group and the weaker ortho, para-directing effect of the methyl group, combined with the deactivating and ortho, para-directing nature of the chloro group, create a complex pattern of reactivity. For electrophilic aromatic substitution, the positions ortho and para to the strongly activating amino group are the most likely sites of attack, though steric hindrance from adjacent groups can play a significant role. quora.com

The "ortho effect" is a phenomenon where a substituent at the ortho position to a carboxyl or amino group can introduce significant steric hindrance, altering the planarity of the molecule and thereby affecting its acidity, basicity, and reactivity in ways not predicted by electronic effects alone. wikipedia.org In the case of methyl 5-amino-2-chloro-4-methylbenzoate, the chloro group is ortho to the ester group, which can influence the ester's hydrolysis rate.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect (for Electrophilic Aromatic Substitution) |

|---|---|---|---|---|

| Amino (-NH2) | 5 | Strongly Electron-Donating (+R >> -I) | Activating | Ortho, Para |

| Chloro (-Cl) | 2 | Electron-Withdrawing (-I > +R) | Deactivating | Ortho, Para |

| Methyl (-CH3) | 4 | Weakly Electron-Donating (+I, Hyperconjugation) | Activating | Ortho, Para |

Comparative Analysis of Functional Group Modifications (e.g., Ester vs. Carboxylic Acid, Halogen Variations)

Modifying the functional groups of this compound can significantly alter its chemical and physical properties.

Ester vs. Carboxylic Acid: The primary difference between the methyl ester and its corresponding carboxylic acid (5-amino-2-chloro-4-methylbenzoic acid) lies in their acidity, solubility, and reactivity towards nucleophiles. The carboxylic acid is significantly more acidic and generally more water-soluble. The ester is susceptible to hydrolysis, either acid- or base-catalyzed, to yield the carboxylic acid and methanol (B129727). msudenver.edu The rate of this hydrolysis is influenced by the electronic nature of the ring substituents. semanticscholar.orgresearchgate.net In enzymatic reactions, esters are often substrates for esterases, while the corresponding carboxylic acids may act as inhibitors. researchgate.net A study on the hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters showed that the reaction rates are sensitive to the electronic effects of the substituents, as illustrated by Hammett plots. semanticscholar.orgresearchgate.net

Halogen Variations: Replacing the chloro group with other halogens (fluoro, bromo, iodo) would impact the electronic and steric properties of the molecule. Fluorine is the most electronegative halogen and would exert the strongest inductive electron-withdrawing effect. mdpi.com However, its smaller size compared to chlorine, bromine, and iodine means it imposes less steric hindrance. The order of electronegativity is F > Cl > Br > I, while the order of atomic size is I > Br > Cl > F. These differences can affect reaction rates and the potential for the halogen to act as a leaving group in nucleophilic aromatic substitution reactions. Spectroscopic analysis, such as NMR, would show distinct shifts depending on the halogen present due to their differing electronic environments. researchgate.net

| Modification | Property Affected | General Trend/Observation |

|---|---|---|

| Ester to Carboxylic Acid | Acidity | Increases significantly |

| Water Solubility | Generally increases | |

| Reactivity | Carboxylic acid can be converted to acid chloride, amide, etc. Ester undergoes hydrolysis. | |

| Halogen Variation (Cl to F, Br, I) | Electronic Effect (-I) | F > Cl > Br > I |

| Steric Hindrance | I > Br > Cl > F | |

| Leaving Group Ability | Depends on reaction conditions, but generally I > Br > Cl > F in SNAr |

Exploring Analogues for Diverse Research Avenues (e.g., Fluorinated, Brominated, or Hydroxy-substituted Derivatives)

The synthesis of analogues of this compound opens up avenues for diverse research applications, including medicinal chemistry and materials science.

Fluorinated Analogues: The introduction of fluorine can enhance metabolic stability, binding affinity to biological targets, and alter lipophilicity. The synthesis of fluorinated aminobenzoates often involves multi-step processes starting from fluorinated precursors. For example, the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid has been reported, which could serve as a precursor for a fluorinated analogue. google.com

Brominated Analogues: Bromine, being larger and more polarizable than chlorine, can introduce different steric and electronic properties. Brominated aminobenzoates can be synthesized through various methods, including electrophilic bromination of the corresponding amino-methylbenzoic acid.

Hydroxy-substituted Derivatives: Replacing a substituent with a hydroxyl group introduces a site for hydrogen bonding, which can be crucial for molecular recognition in biological systems. The synthesis of hydroxy-substituted aminobenzoates has been described, often involving the protection and deprotection of the hydroxyl and amino groups during the synthetic sequence. nih.govacs.orgadvion.com

The development of these analogues is often guided by computational studies to predict their properties and potential biological activities.

| Analogue Type | Key Property Modification | Potential Research Avenues |

|---|---|---|

| Fluorinated | Increased metabolic stability, altered lipophilicity | Drug discovery (e.g., enzyme inhibitors, receptor modulators) |

| Brominated | Increased steric bulk, altered electronic properties | Probes for studying structure-activity relationships, intermediates in organic synthesis |

| Hydroxy-substituted | Introduction of hydrogen bonding capability | Design of molecules with specific biological targets, development of antioxidants |

Mechanistic Studies of Molecular Interactions with Biological Macromolecules (e.g., Enzyme and Receptor Binding)

The potential biological activity of this compound and its analogues is determined by their ability to interact with biological macromolecules such as enzymes and receptors. Molecular docking and other computational methods are valuable tools for predicting and analyzing these interactions. researchgate.netnih.goveurekaselect.comscholarsresearchlibrary.com

Enzyme Inhibition: Aminobenzoic acid derivatives have been studied as inhibitors of various enzymes. nih.gov For instance, they have been investigated as inhibitors of cholinesterases, which are relevant in the context of Alzheimer's disease. researchgate.net The binding of these small molecules to the active site of an enzyme is governed by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. The specific arrangement of the amino, chloro, methyl, and ester groups on the aromatic ring will determine the complementarity of the molecule to the enzyme's binding pocket. For example, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. The aromatic ring itself can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the active site.

Receptor Binding: Similarly, the interaction with receptors is dictated by the three-dimensional shape and electronic properties of the molecule. The substituents on the benzene (B151609) ring can influence the binding affinity and selectivity for a particular receptor subtype. Molecular docking studies of aminobenzothiazole derivatives, which share structural similarities, have been used to explore their binding modes with receptors like the γ-amino butyric acid (GABA) receptor. scholarsresearchlibrary.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding.

Mechanistic studies often involve a combination of experimental techniques, such as enzyme kinetics and biophysical methods (e.g., isothermal titration calorimetry, surface plasmon resonance), and computational modeling to build a comprehensive picture of the molecular interactions. acs.org

| Functional Group/Moiety | Potential Interaction Type | Example in Biological Context |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond Donor | Interaction with acidic residues (e.g., Asp, Glu) in an enzyme active site |

| Ester Group (-COOCH3) | Hydrogen Bond Acceptor (C=O) | Interaction with hydrogen bond donors (e.g., Ser, Thr, Tyr) in a receptor binding pocket |

| Aromatic Ring | Hydrophobic Interactions, π-π Stacking | Interaction with aromatic residues (e.g., Phe, Tyr, Trp) in a binding site |

| Chloro Group (-Cl) | Halogen Bonding, Hydrophobic Interactions | Interaction with electron-rich atoms or hydrophobic pockets |

Future Research Directions and Methodological Innovations

Development of Sustainable and Green Chemistry Synthetic Routes